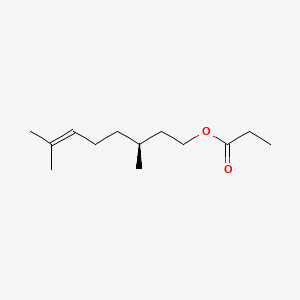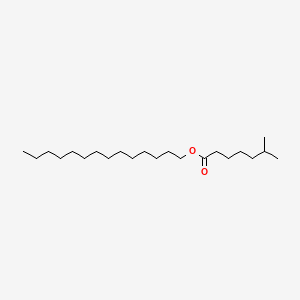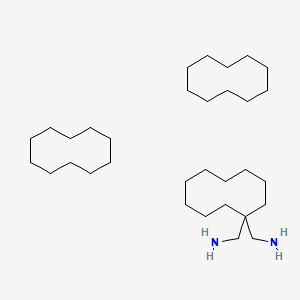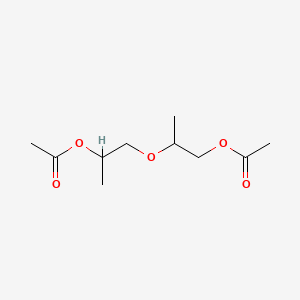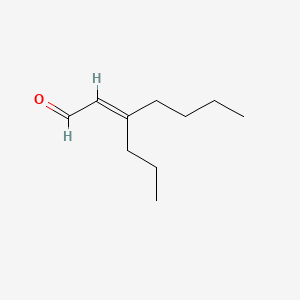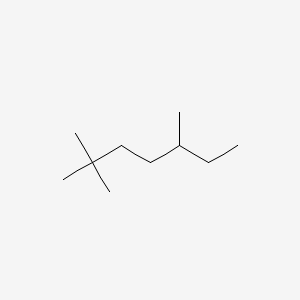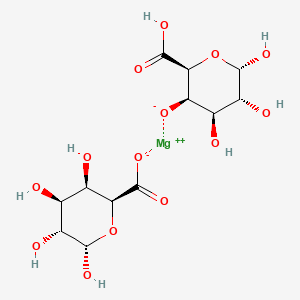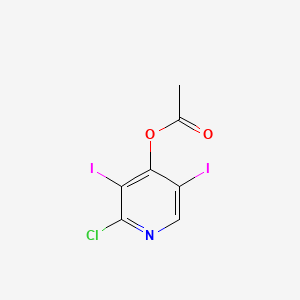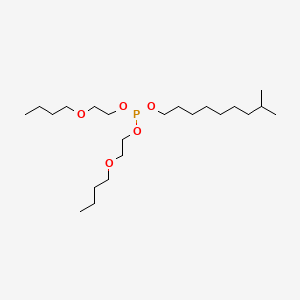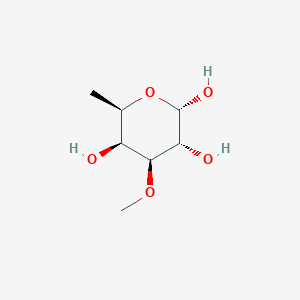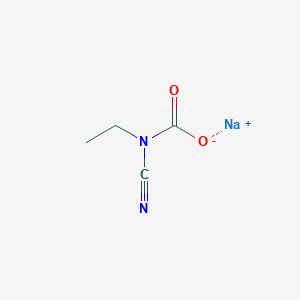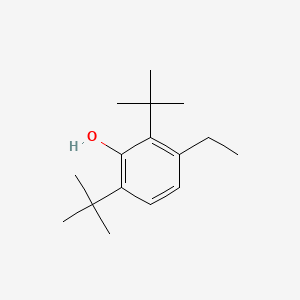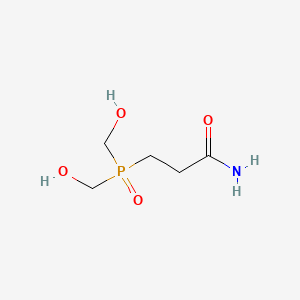
3-(Bis(hydroxymethyl)phosphinyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(Bis(hydroxymethyl)phosphinyl)propionamide typically involves the reaction of propionamide with formaldehyde and a phosphine reagent under controlled conditions . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
3-(Bis(hydroxymethyl)phosphinyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Bis(hydroxymethyl)phosphinyl)propionamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Bis(hydroxymethyl)phosphinyl)propionamide involves its interaction with molecular targets such as enzymes and receptors . The phosphinyl group can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways . The hydroxymethyl groups enhance its solubility and reactivity, allowing it to participate in diverse chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Bis(hydroxymethyl)phosphinyl)propionamide include:
3-(Bis(hydroxymethyl)phosphinyl)butyramide: Similar structure but with a butyramide backbone.
3-(Bis(hydroxymethyl)phosphinyl)acrylamide: Contains an acrylamide backbone.
3-(Bis(hydroxymethyl)phosphinyl)valeramide: Features a valeramide backbone.
Eigenschaften
CAS-Nummer |
85204-36-0 |
|---|---|
Molekularformel |
C5H12NO4P |
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
3-[bis(hydroxymethyl)phosphoryl]propanamide |
InChI |
InChI=1S/C5H12NO4P/c6-5(9)1-2-11(10,3-7)4-8/h7-8H,1-4H2,(H2,6,9) |
InChI-Schlüssel |
YPMWAJHCYPIGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(CO)CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


